3-Amino-4-hydroxybenzenesulfonic acid
Overview
Description
3-Amino-4-hydroxybenzenesulfonic acid: is an organic compound with the molecular formula C6H7NO4S . It is known for its applications in the dye industry and as an intermediate in various chemical reactions. This compound appears as a gray-white or light-brown feather-like crystal and is slightly soluble in water but more soluble in acids and bases .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chlorosulfonation and Amination: The synthesis begins with the chlorosulfonation of o-nitrochlorobenzene using chlorosulfonic acid to produce 4-chlorosulfonyl-2-nitrochlorobenzene. This intermediate is then aminated to form 4-sulfonamido-2-nitrochlorobenzene.
Hydrolysis and Reduction: The sodium salt of 4-sulfonamido-2-nitrophenol is hydrolyzed, acidified with hydrochloric acid, and reduced in the presence of iron powder to yield the final product.
Industrial Production Methods: The industrial production of 3-Amino-4-hydroxybenzenesulfonic acid follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-4-hydroxybenzenesulfonic acid can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: This compound can be reduced to form various amine derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, iron powder.
Substitution Reagents: Halogens, sulfonating agents.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry: : Used as an intermediate in the synthesis of dyes and pigments, particularly in the production of azo dyes. Biology : Employed in biochemical assays and as a reagent in various biological experiments. Medicine : Investigated for its potential use in drug development and as a component in pharmaceutical formulations. Industry : Utilized in the manufacture of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-Amino-4-hydroxybenzenesulfonic acid involves its ability to participate in various chemical reactions due to the presence of both amino and hydroxyl groups. These functional groups allow it to act as a nucleophile or electrophile, depending on the reaction conditions. The compound can interact with molecular targets through hydrogen bonding, electrostatic interactions, and covalent bonding, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminophenol-4-sulfonic acid: Similar in structure but differs in the position of the amino group.
4-Hydroxybenzenesulfonic acid: Lacks the amino group, affecting its reactivity and applications.
3-Amino-4-methoxybenzenesulfonic acid: Contains a methoxy group instead of a hydroxyl group, altering its chemical properties.
Uniqueness: : 3-Amino-4-hydroxybenzenesulfonic acid is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which provides it with distinct reactivity and versatility in various chemical reactions .
Properties
IUPAC Name |
3-amino-4-hydroxybenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3,8H,7H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUIMLJNTCECJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S | |
Record name | 2-AMINOPHENOL-4-SULFONIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/19796 | |
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DSSTOX Substance ID |
DTXSID5024500 | |
Record name | 2-Amino-1-phenol-4-sulfonic acid | |
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Molecular Weight |
189.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Rhombic brown crystals. (NTP, 1992), Brown solid; [CAMEO] Dark brown crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 2-AMINOPHENOL-4-SULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19796 | |
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Record name | 3-Amino-4-hydroxybenzenesulfonic acid | |
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Solubility |
less than 1 mg/mL at 70.7 °F (NTP, 1992) | |
Record name | 2-AMINOPHENOL-4-SULFONIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/19796 | |
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CAS No. |
98-37-3 | |
Record name | 2-AMINOPHENOL-4-SULFONIC ACID | |
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Record name | 3-Amino-4-hydroxybenzenesulfonic acid | |
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Record name | 4-Hydroxymetanilic acid | |
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Record name | 3-Amino-4-hydroxybenzenesulfonic acid | |
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Record name | Benzenesulfonic acid, 3-amino-4-hydroxy- | |
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Record name | 2-Amino-1-phenol-4-sulfonic acid | |
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Record name | 3-amino-4-hydroxybenzenesulphonic acid | |
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Record name | 4-Hydroxymetanilic acid | |
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Melting Point |
greater than 572 °F (decomposes) (NTP, 1992) | |
Record name | 2-AMINOPHENOL-4-SULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19796 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the colorimetric sensing properties of 3-Amino-4-hydroxybenzenesulfonic acid?
A: this compound serves as a building block for creating Schiff base compounds. These compounds exhibit noticeable color changes in the presence of specific anions, making them promising candidates for colorimetric anion sensors [, , ]. This color change is visible even in daylight, highlighting their potential for real-world applications [].
Q2: How does the structure of this compound-based Schiff bases influence their fluorescence properties?
A: The presence and position of electron-donating groups significantly impact the fluorescence of these Schiff bases. For example, incorporating a hydroxy or methoxy group near the -OH group on the phenyl ring can quench the fluorescence signal []. This quenching effect arises from mechanisms like intersystem crossing and intramolecular charge transfer, as confirmed by femtosecond transient absorption spectroscopy [].
Q3: Can this compound be used in the development of biomaterials?
A: Yes, this compound can be copolymerized with pyrrole to create electrically conductive networks within silk fibroin films []. This modification transforms the biocompatible silk fibroin into an electroactive material, enabling potential applications in drug delivery systems []. These systems could allow for controlled drug release in response to electrical stimuli.
Q4: How do fungi interact with this compound?
A: Certain fungal species, particularly white rot fungi, can utilize this compound (AHBS) as a substrate []. Specifically, these fungi can transform AHBS into a phenoxazinone dye []. This biotransformation process highlights the potential of using fungal biomass as a sustainable alternative to traditional chemical methods for dye production.
Q5: What is the crystal structure of this compound?
A: this compound exists as a zwitterion in its crystal structure. It crystallizes as a hemihydrate, with two zwitterionic molecules and one water molecule in the asymmetric unit []. These molecules form layered structures stabilized by hydrogen bonding networks involving the ammonium, hydroxyl, sulfonate groups, and the water molecule [].
Q6: Are there sustainable approaches to utilizing this compound in chemical processes?
A: Research suggests that using immobilized fungal biomass can be a more sustainable approach for transforming this compound and similar precursors into dyes compared to traditional chemical methods []. This method avoids the use of harsh chemicals and extreme temperatures often required in conventional dye synthesis [].
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